(7-Chloro-4-hydroxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone (7-Chloro-4-hydroxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14777716
InChI: InChI=1S/C15H16ClN3O4S/c1-24(22,23)19-6-4-18(5-7-19)15(21)12-9-17-13-8-10(16)2-3-11(13)14(12)20/h2-3,8-9H,4-7H2,1H3,(H,17,20)
SMILES:
Molecular Formula: C15H16ClN3O4S
Molecular Weight: 369.8 g/mol

(7-Chloro-4-hydroxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone

CAS No.:

Cat. No.: VC14777716

Molecular Formula: C15H16ClN3O4S

Molecular Weight: 369.8 g/mol

* For research use only. Not for human or veterinary use.

(7-Chloro-4-hydroxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone -

Specification

Molecular Formula C15H16ClN3O4S
Molecular Weight 369.8 g/mol
IUPAC Name 7-chloro-3-(4-methylsulfonylpiperazine-1-carbonyl)-1H-quinolin-4-one
Standard InChI InChI=1S/C15H16ClN3O4S/c1-24(22,23)19-6-4-18(5-7-19)15(21)12-9-17-13-8-10(16)2-3-11(13)14(12)20/h2-3,8-9H,4-7H2,1H3,(H,17,20)
Standard InChI Key BKJJLSJJSSESAF-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)N1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl

Introduction

Structural Features and Chemical Properties

The compound’s structure integrates three key pharmacophores:

  • 7-Chloro-4-hydroxyquinoline: A bicyclic aromatic system with electron-withdrawing chlorine and hydroxyl groups.

  • Piperazine ring: A six-membered saturated nitrogen heterocycle, modified with a methylsulfonyl group.

  • Methanone bridge: A carbonyl linker connecting the quinoline and piperazine moieties.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₄H₁₄ClN₃O₄S
Molecular Weight347.7 g/mol (calculated)
SolubilityModerate in polar aprotic solvents (e.g., DMSO)
Hydrogen Bond Donors2 (hydroxyl group, piperazine NH)
Hydrogen Bond Acceptors5 (quinoline nitrogens, methanone oxygen, sulfonyl oxygens)

The methylsulfonyl group enhances metabolic stability and lipophilicity, while the hydroxyl group on the quinoline may contribute to hydrogen bonding with biological targets . The piperazine ring facilitates interactions with receptors or enzymes, depending on substitution patterns .

Synthetic Pathways

The synthesis of this compound can be inferred from methods used for analogous quinoline-piperazine hybrids:

Step 1: Quinoline Core Preparation

7-Chloro-4-hydroxyquinoline derivatives are typically synthesized via:

  • Chlorination: Introducing chlorine at the 7-position using chlorinating agents (e.g., POCl₃).

  • Hydroxylation: Functionalization at the 4-position via hydrolysis or nucleophilic substitution .

Step 2: Piperazine Functionalization

The methylsulfonyl group is introduced via:

  • Sulfonylation: Reacting piperazine with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) .

  • Acylation: Coupling the modified piperazine to the quinoline core using carbonyl chemistry (e.g., Schotten-Baumann reaction) .

Table 2: Representative Synthetic Route

StepReactionReagents/ConditionsYield Estimate
1Synthesis of 7-chloro-4-hydroxyquinolinePOCl₃, DMF, 80°C70–85%
2Piperazine sulfonylationMeSO₂Cl, Et₃N, CH₂Cl₂, 0°C to RT60–75%
3Coupling via methanone formationDCC, DMAP, DMF, 50°C50–65%

Biological Activity and Mechanistic Insights

While specific data on this compound is unavailable, its structural analogues exhibit diverse biological activities:

Anticancer Activity

  • Piperazine-sulfonyl hybrids often inhibit kinases (e.g., tyrosine kinases) critical in cancer progression .

  • Hydroxyl groups on quinoline may facilitate redox cycling, generating reactive oxygen species .

Pharmacological Properties and Drug-Likeness

The compound’s pharmacokinetic profile can be predicted using in silico models:

Table 3: Predicted ADME Properties

ParameterValue/Description
LogP2.0–2.5 (moderate lipophilicity)
Topological Polar Surface Area (TPSA)80–100 Ų (favorable for blood-brain barrier permeation)
Metabolic StabilityModerate (susceptible to hepatic oxidation)
CYP InhibitionLikely CYP2D6/CYP3A4 inhibition (piperazine effect)

Derivatives and Analogues

Table 4: Comparison with Related Compounds

CompoundKey SubstituentsBiological ActivityReference
(7-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanonePyridinyl ethylTyrosine kinase inhibition
7-Chloro-4-(4-(3,3,4-trimethylpiperazin-1-yl)phenylamino)quinolineTrimethylpiperazine, phenylAnticancer (MDA-MB231 inhibition)
1,4-Bis(7-chloroquinolin-4-yl)piperazineBis-quinolineAntimalarial (MIC 0.18 μg/mL)

Research Gaps and Future Directions

  • Synthetic Optimization: Development of high-yield, scalable routes for methylsulfonyl-piperazine intermediates.

  • Biological Profiling: In vitro/in vivo testing for anticancer, antimicrobial, and antiparasitic activities.

  • Structure-Activity Relationship (SAR) Studies:

    • Impact of sulfonyl group positioning on activity.

    • Role of the hydroxyl group in target binding.

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